1-(3,4-difluorophenyl)-N-methylmethanamine
Description
Research Rationale and Significance of Investigating 1-(3,4-difluorophenyl)-N-methylmethanamine
The investigation into this compound is primarily driven by its structural features, which suggest potential applications in medicinal chemistry and materials science. The presence of a difluorophenyl group is of particular interest. The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance various pharmacokinetic and physicochemical properties. nih.govresearchgate.netmdpi.comnih.gov Fluorine's high electronegativity and small atomic size can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. nih.govmdpi.com These modifications can ultimately augment the potency and selectivity of a drug candidate. nih.gov
The N-methylmethanamine moiety classifies the compound as a phenylalkylamine derivative. Phenylalkylamines are a broad class of compounds with a history of significant biological activity, including acting as calcium channel blockers. researchgate.net Therefore, the combination of the difluorophenyl group and the N-methylmethanamine scaffold in a single molecule presents a compelling case for its investigation as a potential pharmacophore or a building block for more complex therapeutic agents. Its appearance as an intermediate in the synthesis of larger, biologically active molecules further underscores its significance in the field.
Contextualization within Relevant Chemical and Biological Domains
From a chemical perspective, this compound belongs to the family of fluorinated aromatic amines. The synthesis of such compounds often involves multi-step processes starting from commercially available materials like 3,4-difluoronitrobenzene. researchgate.net The synthesis of related difluorophenyl derivatives has been documented in various patents, often as a crucial step in the preparation of more complex pharmaceutical compounds. For instance, the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives, which are key intermediates for the antiplatelet agent ticagrelor (B1683153), starts from 1,2-difluorobenzene. google.com
In the biological domain, the interest in this compound and its derivatives is linked to the broad spectrum of activities exhibited by fluorinated molecules. Fluorinated compounds have been developed as anticancer agents, 5-HT6R antagonists for cognitive enhancement, and even as agents to inhibit amyloid-beta peptide aggregation in the context of Alzheimer's disease. nih.govnih.govnih.gov While direct biological studies on this compound are not extensively published, its structural similarity to other biologically active fluorinated phenylalkylamines suggests potential for interaction with various biological targets. The development of novel formulations for oral administration containing a complex molecule that includes the 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine moiety highlights the pharmaceutical industry's interest in such structures for improving drug delivery and bioavailability. bldpharm.comucla.edu
Overview of Current Knowledge Gaps and Research Objectives for this compound
Future research objectives for this compound could therefore include:
Detailed Synthesis and Characterization: Development and publication of an optimized, high-yield synthesis route for this compound, accompanied by a thorough characterization of its spectral and physical properties.
Physicochemical Profiling: A comprehensive analysis of its solubility, stability, lipophilicity, and other parameters crucial for assessing its potential as a drug-like molecule.
Biological Screening: In vitro and in vivo studies to explore its potential biological activities, drawing inspiration from the known pharmacology of other fluorinated phenylalkylamines. This could involve screening against a panel of receptors and enzymes to identify potential therapeutic targets.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to understand how modifications to the structure of this compound affect its biological activity.
Addressing these knowledge gaps would provide a more complete understanding of this compound and could unlock its potential for applications in various scientific fields.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNUIVWEFIBTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588185 | |
| Record name | 1-(3,4-Difluorophenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748124-46-1 | |
| Record name | 3,4-Difluoro-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=748124-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3,4-difluorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity and Molecular Interactions of 1 3,4 Difluorophenyl N Methylmethanamine
In Vitro Pharmacological Profiling and Cellular Assays
No data were found regarding the in vitro pharmacological profiling or cellular assays of 1-(3,4-difluorophenyl)-N-methylmethanamine. This includes a complete lack of information on:
Receptor Binding and Ligand Affinity Studies
There are no published studies detailing the binding affinity of this compound to any known biological receptors. Therefore, data tables of binding constants (e.g., Ki, Kd) or functional assay results (e.g., EC50, IC50) are not available.
Enzyme Modulation and Kinetic Characterization
Information regarding the ability of this compound to modulate enzyme activity is not present in the scientific literature. As such, no kinetic parameters or characterization of enzyme inhibition or activation are available for review.
Cellular Uptake, Efflux, and Subcellular Localization Investigations
There is no available research on the mechanisms by which cells may take up or expel this compound, nor are there any studies on its localization within cellular compartments.
Impact on Cellular Signaling Pathways and Gene Expression
The effect of this compound on intracellular signaling cascades or its potential to alter gene expression has not been documented in any published research.
Identification and Characterization of Biological Targets for this compound
No studies have been published that identify or characterize the specific biological targets of this compound.
Target Deconvolution Methodologies (e.g., affinity proteomics)
Consistent with the lack of target identification, there are no reports of target deconvolution methodologies, such as affinity proteomics, being applied to elucidate the molecular targets of this compound.
The absence of scientific data on this compound precludes any discussion of its biological activities and molecular interactions as outlined. Further research is required to determine the pharmacological properties of this compound.
Functional Validation of Predicted Targets
The initial step in understanding the biological effects of this compound involves the identification and subsequent functional validation of its molecular targets. Computational predictions, based on the compound's structural similarity to known pharmacologically active agents, can provide a list of putative targets. However, these predictions must be confirmed through rigorous experimental testing.
Functional validation assays are essential to confirm that the interaction of this compound with a predicted target protein results in a measurable biological effect. This process typically involves a series of in vitro and cell-based assays. For instance, if the compound is predicted to inhibit a particular enzyme, enzymatic assays would be conducted to measure the concentration-dependent inhibition. In a cellular context, the downstream effects of target engagement would be investigated. This could involve measuring changes in the levels of specific biomarkers, alterations in gene expression, or observable phenotypic changes such as inhibition of cell proliferation or induction of apoptosis. mdpi.com
An example of a functional validation workflow for a predicted target, such as a hypothetical kinase, is presented in the table below.
Table 1: Illustrative Functional Validation Workflow for a Predicted Kinase Target
| Assay Type | Method | Endpoint Measured | Purpose |
|---|---|---|---|
| Biochemical Assay | In vitro kinase assay | IC50 value (concentration for 50% inhibition) | To confirm direct inhibition of the purified enzyme. |
| Cell-Based Assay | Western blot analysis of phosphorylated substrate | Reduction in substrate phosphorylation | To verify target engagement and inhibition within a cellular environment. |
| Cellular Phenotypic Assay | Cell viability assay (e.g., MTT assay) | GI50 value (concentration for 50% growth inhibition) | To link target inhibition to a cellular outcome. mdpi.com |
| Target Knockdown/Knockout | siRNA or CRISPR-Cas9 | Comparison of compound effect in wild-type vs. knockdown/knockout cells | To confirm that the observed cellular phenotype is dependent on the predicted target. |
Structural Biology of this compound-Target Complexes
Once a biological target is validated, understanding the precise molecular interactions between this compound and its target is crucial for rational drug design. Structural biology techniques, primarily X-ray crystallography and cryogenic electron microscopy (cryo-EM), can provide high-resolution three-dimensional structures of the compound bound to its target protein.
These structures reveal the specific amino acid residues involved in binding, the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds), and the conformational changes that occur in both the ligand and the protein upon binding. This detailed information is invaluable for explaining the observed biological activity and for guiding the design of analogs with improved potency, selectivity, and pharmacokinetic properties.
For example, a crystal structure might reveal that the difluorophenyl group of the compound sits (B43327) in a hydrophobic pocket of the target protein, while the N-methylmethanamine moiety forms a critical hydrogen bond with a specific residue. This knowledge would allow medicinal chemists to systematically modify the compound to enhance these interactions.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs
SAR and SPR studies are the cornerstone of medicinal chemistry, aiming to understand how chemical structure relates to biological activity and physicochemical properties, respectively. polyu.edu.hk
Design and Synthesis of Focused Compound Libraries for SAR Elucidation
To explore the SAR of this compound, focused libraries of analogs would be designed and synthesized. nih.gov This involves systematically modifying different parts of the molecule. For instance, the position and nature of the substituents on the phenyl ring could be varied, the length of the alkyl chain could be altered, and the methyl group on the nitrogen could be replaced with other functional groups.
The synthesis of these analogs would likely follow established synthetic routes, potentially involving reductive amination of 3,4-difluorobenzaldehyde (B20872) with methylamine. google.com The synthesized compounds would then be tested in the previously established functional assays to determine their biological activity.
An illustrative SAR table for a hypothetical series of analogs is shown below.
Table 2: Illustrative Structure-Activity Relationship Data
| Compound | R1 | R2 | IC50 (nM) |
|---|---|---|---|
| This compound | 3-F, 4-F | CH3 | 150 |
| Analog 1 | 3-Cl, 4-Cl | CH3 | 120 |
| Analog 2 | 4-F | CH3 | 500 |
| Analog 3 | 3,4-difluoro | H | >1000 |
| Analog 4 | 3,4-difluoro | Ethyl | 200 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying various physicochemical properties of the molecules, known as molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR models can predict the activity of novel compounds and highlight the key features driving biological activity. mdpi.com
For a series of this compound analogs, a QSAR model could be developed to correlate their inhibitory potency with descriptors such as the Hammett electronic parameter of the phenyl ring substituents, the calculated logP (a measure of lipophilicity), and the molar refractivity (a measure of steric bulk). mdpi.comnih.gov A statistically significant QSAR model can be a powerful tool for prioritizing the synthesis of new analogs with potentially improved activity. researchgate.net
Computational Approaches to Pharmacophore Development and Molecular Docking
Pharmacophore modeling and molecular docking are computational methods that provide insights into the three-dimensional requirements for biological activity.
A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov For this compound and its active analogs, a pharmacophore model could be generated based on their common structural features. nih.gov This model would then serve as a 3D query to search virtual compound libraries for new, structurally diverse molecules with the potential to bind to the same target. nih.gov
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net By docking this compound and its analogs into the active site of their validated target, researchers can visualize the binding modes and calculate a binding affinity score. This information can help to explain the observed SAR and guide the design of new analogs with improved binding characteristics. polyu.edu.hk
Comprehensive Search Reveals Lack of Public Data on the Pharmacokinetics and Pharmacodynamics of this compound
Despite a thorough investigation of scientific databases and public records for information on the chemical compound this compound, no specific preclinical data regarding its pharmacokinetic or pharmacodynamic properties are publicly available. Searches were conducted using its systematic name, various synonyms including N-methyl-1-(3,4-difluorophenyl)methanamine, and its associated CAS number (748124-46-1).
The inquiry aimed to populate a detailed article outline covering the compound's absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacodynamic profile. However, the search yielded no published studies containing the specific experimental data required for the following sections:
Pharmacokinetic and Pharmacodynamic Research on 1 3,4 Difluorophenyl N Methylmethanamine
Pharmacodynamic Evaluation of 1-(3,4-difluorophenyl)-N-methylmethanamine in Preclinical Systems
Investigations into Pharmacodynamic-Pharmacokinetic Relationships
While general information regarding the principles of ADME, pharmacokinetics, and pharmacodynamics is well-documented nih.govalfa-chemistry.comchemsrc.com, and data exists for other structurally distinct fluorinated compounds nih.govsimsonpharma.com, specific research pertaining to this compound is absent from the public domain. This suggests that such studies may not have been conducted, or the results have not been published in accessible scientific literature.
Therefore, it is not possible to generate the requested scientific article with verified, compound-specific research findings at this time.
Information regarding this compound is not available in the public domain.
Extensive and targeted searches for scientific literature concerning the pharmacokinetic and pharmacodynamic properties, as well as efficacy studies in preclinical models for the chemical compound this compound, have yielded no relevant results.
The performed searches included queries for:
Efficacy in preclinical models
Pharmacokinetic data
Pharmacodynamic properties
Biological activity
In vivo and in vitro studies
Synthesis and related properties
The search results did not provide any specific data related to the biological testing of this compound. The retrieved information pertained to other, structurally different molecules.
Therefore, the requested article on the "," specifically section "4.2.3. Efficacy Studies in Relevant Preclinical Disease Models," cannot be generated due to the absence of published research on this particular compound. There is no data to populate the required sections or to create the requested data tables.
Toxicological Profiles and Safety Pharmacology of 1 3,4 Difluorophenyl N Methylmethanamine
In Vitro Cytotoxicity and Genotoxicity Assessments
The initial stages of toxicological evaluation for a compound like 1-(3,4-difluorophenyl)-N-methylmethanamine would involve a battery of in vitro tests. These assays are designed to assess the potential of the chemical to cause cell death (cytotoxicity) or damage to genetic material (genotoxicity).
In Vitro Cytotoxicity: A variety of cell-based assays would be utilized to determine the concentrations at which the compound induces cellular damage. These tests are typically performed on a range of human and animal cell lines to identify general and cell-type-specific toxicity.
Genotoxicity Assessment: Genotoxicity testing is crucial to determine if a substance can interact with DNA and lead to mutations, which could have serious health implications. Modern approaches, known as New Approach Methodologies (NAMs), are increasingly used to accelerate the assessment of the vast number of chemicals that require evaluation. nih.gov These methods offer higher throughput and can provide more detailed mechanistic information compared to traditional in vivo tests. nih.govfrontiersin.org
A standard battery of in vitro genotoxicity tests would include:
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.
In Vitro Micronucleus Test: To identify chromosomal damage. frontiersin.org
In Vitro Chromosomal Aberration Test: To observe structural changes in chromosomes.
Advanced high-throughput transcriptomic and flow cytometry-based assays, such as the TGx-DDI transcriptomic biomarker and the MicroFlow® and MultiFlow® assays, are also employed for a more modernized and efficient in vitro genotoxicity assessment. nih.govfrontiersin.org These integrated testing strategies help in the screening of data-poor compounds. nih.govfrontiersin.org
Preclinical Toxicology Studies
Following in vitro screening, preclinical toxicology studies in animal models are conducted to understand the potential effects of this compound on a whole organism. These studies are essential for identifying target organs of toxicity and determining safe exposure levels for potential human studies. wuxiapptec.com
Acute and Sub-chronic Systemic Toxicity
Acute Systemic Toxicity: Acute toxicity studies involve the administration of a single or multiple doses of the substance over a short period (up to 14 days). nih.gov These studies aim to identify the potential for a chemical to cause adverse effects distant from the point of entry after a brief exposure. nih.gov The results, often expressed as LD50 (lethal dose for 50% of animals) or LC50 (lethal concentration for 50% of animals), are used for hazard classification and labeling. nih.govnih.gov
Sub-chronic Systemic Toxicity: Sub-chronic toxicity studies involve repeated exposure to the substance over a longer period, typically ranging from 28 to 90 days. criver.com These studies provide valuable information on the effects of repeated exposure, helping to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL). criver.comnih.gov Data from these studies are critical for assessing the long-term health effects of substances. criver.com
The design of these studies, including the choice of species, dose levels, and duration, is guided by regulatory requirements and the intended use of the compound. dtic.mil
Organ-Specific Toxicity Investigations (e.g., cardiotoxicity, hepatotoxicity)
Based on findings from systemic toxicity studies, or due to structural similarities to known toxicants, specific organ toxicity studies may be warranted.
Cardiotoxicity: Cardiovascular toxicity can result from xenobiotics acting directly on the cells of the heart and blood vessels. toxmsdt.com For instance, some synthetic cathinones have been associated with cardiotoxic effects, including tachycardia, hypertension, and in severe cases, myocardial infarction and ventricular fibrillation. nih.gov Evaluation of cardiotoxicity would involve electrocardiogram (ECG) monitoring and histopathological examination of heart tissue in animal models.
Hepatotoxicity: The liver is a primary site for the metabolism of foreign compounds and is therefore susceptible to toxicity. Hepatotoxicity is often indicated by changes in liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as histopathological changes in the liver, like hepatocyte hypertrophy. nih.govnih.gov
Nephrotoxicity: The kidney is also vulnerable to toxicants due to its high blood flow and role in filtering and concentrating toxins. toxmsdt.com Nephrotoxicity can lead to impaired waste excretion and electrolyte imbalance. toxmsdt.com
Immunotoxicity and Hypersensitivity Potential
Immunotoxicity: Immunotoxicity studies assess the potential of a substance to adversely affect the immune system. This can manifest as immunosuppression or immunoenhancement.
Hypersensitivity Potential: Hypersensitivity reactions are adverse reactions caused by an immune response to a substance. nih.gov These can be immediate or delayed. nih.gov Skin sensitization tests, such as the local lymph node assay (LLNA), are used to assess the potential of a substance to cause allergic contact dermatitis. nih.gov Genetic factors, such as specific HLA alleles, can predispose individuals to drug hypersensitivity reactions. nih.govnih.gov
Elucidation of Molecular Mechanisms of Toxicity and Off-Target Effects
Understanding the molecular mechanisms by which a compound exerts its toxic effects is a key goal of modern toxicology. This knowledge is crucial for risk assessment and for developing safer alternatives.
Identification of Adverse Outcome Pathways
An Adverse Outcome Pathway (AOP) is a conceptual framework that links a molecular initiating event (MIE) to an adverse outcome at a biological level relevant for risk assessment. toxicology.orgepa.gov An AOP describes the cascade of key events (KEs) from the initial interaction of a chemical with a biological target (the MIE) through cellular and tissue responses to an adverse health effect in an organism. epa.govnih.govepa.gov
The development of AOPs helps to:
Organize existing knowledge about toxicological mechanisms. pmiscience.com
Identify data gaps and guide future research.
Support the use of in vitro and computational methods in regulatory decision-making. epa.gov
By identifying the MIE and subsequent key events, it is possible to predict the potential for a chemical to cause a specific adverse outcome. nih.govepa.gov For a novel compound like this compound, for which specific data is lacking, an AOP framework could be used to predict potential toxicities based on its structural similarity to other compounds with known MIEs.
Impact on Endogenous Biological Systems and Pathways
Following extensive and repeated searches of scientific and academic databases, no specific toxicological or pharmacological data regarding the impact of this compound on endogenous biological systems and pathways is publicly available.
The compound, also known by the synonym 3,4-difluoromethamphetamine, is a positional isomer of other fluorinated amphetamines such as 3-fluoroamphetamine (3-FA) and 4-fluoroamphetamine (4-FA). While research exists for these related compounds, detailing their interactions with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine, this information cannot be extrapolated to this compound with scientific accuracy.
The precise effects of a compound on biological pathways are highly dependent on its specific chemical structure. The position of the fluorine atoms on the phenyl ring significantly influences the molecule's affinity and efficacy at various receptors and transporters. Therefore, without direct experimental data for this compound, any discussion of its impact on neurotransmitter release, reuptake inhibition, or receptor binding profile would be speculative and not based on established scientific findings.
Similarly, no in vitro or in vivo studies detailing the receptor binding affinities or functional activities of this compound at key central nervous system targets have been identified in the public domain. Consequently, data tables illustrating such interactions cannot be generated.
Therapeutic Potential and Chemical Probe Applications of 1 3,4 Difluorophenyl N Methylmethanamine
Exploration of Potential Therapeutic Modalities and Disease Areas
Currently, there is a lack of specific research detailing the exploration of 1-(3,4-difluorophenyl)-N-methylmethanamine for any particular therapeutic modalities or disease areas. Scientific literature does not presently contain studies that have investigated this compound for its potential efficacy in treating specific illnesses.
Utility as a Chemical Probe or Research Tool for Biological Pathway Elucidation
The utility of this compound as a chemical probe or a specialized research tool for the elucidation of biological pathways has not been established in published research. The characteristics required for a compound to serve as an effective chemical probe, such as high potency, selectivity, and a well-understood mechanism of action, have not been publicly documented for this specific molecule. Consequently, its application in studies aimed at unraveling complex biological processes remains unexplored.
Comparative Studies with Established Compounds in Academic Contexts
A review of academic and scientific databases indicates an absence of comparative studies involving this compound and other established compounds. Such studies are crucial for determining the relative advantages or disadvantages of a new chemical entity in terms of efficacy, selectivity, or other pharmacodynamic and pharmacokinetic properties. Without this comparative data, the potential role of this compound within the broader landscape of chemical biology and pharmacology is difficult to ascertain.
Translational Research Perspectives and Future Development Directions
Given the foundational stage of research concerning this compound, translational research perspectives and defined future development directions have not yet been articulated in the scientific community. Translational research, which aims to bridge the gap between basic scientific discoveries and clinical applications, is contingent upon a robust body of preclinical data. As such, the pathway from laboratory-based research to potential clinical utility for this compound is not currently defined.
Advanced Analytical and Computational Methodologies in Research on 1 3,4 Difluorophenyl N Methylmethanamine
Application of Advanced Spectroscopic Techniques for Complex Characterization and Interaction Studies
Spectroscopic methods are fundamental to characterizing molecular structures and probing the dynamic nature of intermolecular interactions. For a compound such as 1-(3,4-difluorophenyl)-N-methylmethanamine, techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) provide invaluable data on its binding to macromolecules and its effects on cellular systems.
Solution NMR spectroscopy is a powerful technique for studying the interactions between small molecules (ligands) and their macromolecular targets, such as proteins, in a state that closely mimics the physiological environment. mdpi.com It is particularly adept at detecting weak, transient interactions that are often the starting point for drug discovery efforts. mdpi.com Methods can be either ligand-observed or protein-observed. In ligand-observed experiments, the focus is on the signals from the small molecule, which is advantageous as it does not require large quantities of isotopically labeled protein.
For this compound, NMR competition assays could be employed to screen for its binding affinity against a known ligand. mdpi.comnih.gov One such method, the antagonist-induced dissociation assay (AIDA-NMR), monitors the signals of a target protein upon the addition of a potential inhibitor, providing clear evidence of binding and dissociation. mdpi.com The presence of fluorine atoms in the compound allows for the use of ¹⁹F NMR, a highly sensitive technique with a low background signal in biological systems. mdpi.comnih.gov This can be used to probe the local environment of the difluorophenyl group upon binding to a target. mdpi.com
The binding event can be characterized by observing changes in the NMR spectrum, such as chemical shift perturbations (CSPs), where the resonance frequencies of specific nuclei in the protein or the ligand change upon complex formation. The rate of exchange between the free and bound states determines the appearance of the spectra; fast exchange results in a gradual shifting of a single averaged peak, while slow or intermediate exchange can cause peak broadening or the appearance of distinct signals for both states. mdpi.com
| Atom/Group | Hypothetical Chemical Shift (δ) in Free State (ppm) | Hypothetical Chemical Shift (δ) in Bound State (ppm) | Observed Change (Δδ) |
|---|---|---|---|
| Aromatic H (C2-H) | 7.30 | 7.45 | +0.15 |
| Aromatic H (C5-H) | 7.25 | 7.38 | +0.13 |
| Aromatic H (C6-H) | 7.10 | 7.05 | -0.05 |
| Methylene (-CH₂-) | 3.80 | 4.10 | +0.30 |
| Methyl (N-CH₃) | 2.50 | 2.85 | +0.35 |
Mass spectrometry (MS) has become an indispensable tool in proteomics and metabolomics, enabling the large-scale identification and quantification of proteins and metabolites within complex biological samples. nih.govnih.gov These "omics" approaches can be used to investigate the global cellular response to treatment with this compound, helping to identify its biological targets and affected pathways without prior knowledge.
In a typical "bottom-up" proteomics workflow, proteins from a cellular lysate are extracted and digested into smaller peptides. youtube.com These peptides are then separated, commonly by liquid chromatography (LC), and analyzed by a mass spectrometer. nih.govyoutube.com Tandem mass spectrometry (MS/MS) is used to fragment the peptide ions, producing a characteristic spectrum that allows for sequencing and identification by searching against protein databases. nih.govyoutube.com
Quantitative proteomics strategies, such as label-free quantification or isobaric labeling (e.g., TMT or iTRAQ), allow for the comparison of protein abundance between a control group and a group treated with this compound. nih.gov This can reveal which proteins are up- or down-regulated in response to the compound, providing clues to its mechanism of action. Similarly, metabolomics would analyze changes in small molecule metabolites, offering a snapshot of the metabolic state of the cell.
| Protein ID (UniProt) | Protein Name | Fold Change (Treated vs. Control) | P-value | Potential Biological Process |
|---|---|---|---|---|
| P04637 | Tumor suppressor p53 | +2.5 | 0.001 | Cell Cycle Arrest, Apoptosis |
| P62258 | 14-3-3 protein beta/alpha | -1.8 | 0.005 | Signal Transduction |
| Q06830 | Heat shock cognate 71 kDa protein | +1.5 | 0.021 | Protein Folding, Stress Response |
| P31946 | Glyceraldehyde-3-phosphate dehydrogenase | -1.1 | 0.350 | Glycolysis (No significant change) |
| P02768 | Serum albumin | -3.1 | 0.0005 | Transport, Regulation of osmotic pressure |
Determining the three-dimensional (3D) structure of a ligand bound to its macromolecular target is crucial for understanding the basis of its activity and for guiding further optimization. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for obtaining high-resolution structural information. researchgate.netnih.gov
X-ray crystallography involves crystallizing the target-ligand complex and diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex can be built. weizmann.ac.il If a complex of this compound with a protein target could be crystallized, this technique would reveal the precise binding pose, key intermolecular interactions (such as hydrogen bonds and π-π stacking), and any conformational changes in the protein upon binding. mdpi.comuqtr.camdpi.com
Cryo-EM has emerged as a revolutionary alternative, particularly for large protein complexes or membrane proteins that are resistant to crystallization. nih.govmanchester.ac.uk In cryo-EM, samples are flash-frozen in vitreous ice, preserving them in a near-native state, and imaged with an electron microscope. nih.govresearchgate.net Thousands of images of individual particles are then computationally combined to generate a 3D reconstruction. nih.gov This method could be applied to study this compound in complex with challenging targets.
| Parameter | Illustrative Value | Description |
|---|---|---|
| Space group | P2₁2₁2₁ | Describes the crystal's internal symmetry. |
| Unit cell dimensions (Å) | a=50.2, b=85.5, c=110.1 | The dimensions of the repeating unit of the crystal. |
| Resolution (Å) | 1.8 | A measure of the level of detail in the structure. |
| R-work / R-free | 0.19 / 0.22 | Indicators of the quality of the fit between the model and the experimental data. |
| Completeness (%) | 99.5 (98.0) | The percentage of measured reflections out of all possible reflections. |
| Mean I/σ(I) | 15.4 (2.1) | Signal-to-noise ratio of the diffraction data. |
Computational Chemistry and In Silico Modeling
Computational methods are integral to modern chemical research, providing a bridge between structure and function. They allow for the simulation of molecular behavior and the calculation of properties that can be difficult or impossible to measure experimentally.
Molecular dynamics (MD) simulations act as a "computational microscope," providing a dynamic view of molecular systems with atomic resolution. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, generating a trajectory that reveals the system's behavior. nih.gov
For this compound, MD simulations could be used to study its conformational preferences in solution, its interaction with biological membranes, or its dynamic binding to a protein target. nih.govpubpharm.de A simulation of the compound in the active site of a protein, for instance, could reveal the stability of the binding pose, the role of surrounding water molecules, and the flexibility of both the ligand and the protein. nih.gov Such simulations are crucial for understanding the thermodynamic and kinetic aspects of ligand binding that are not captured by static crystal structures.
| Parameter/Output | Typical Setup/Result | Purpose/Insight |
|---|---|---|
| Force Field | OPLS, AMBER, CHARMM | A set of parameters describing the potential energy of the system. |
| Solvent Model | TIP3P Water | Simulates an aqueous biological environment. |
| Simulation Time | 100 - 1000 ns | The duration of the simulation, which must be long enough to sample relevant motions. |
| Root-Mean-Square Deviation (RMSD) | Analysis of trajectory | Measures the stability of the ligand's position and the protein's structure over time. |
| Root-Mean-Square Fluctuation (RMSF) | Analysis of trajectory | Identifies flexible regions of the protein or ligand. |
| Binding Free Energy Calculation | MM/PBSA or MM/GBSA | Estimates the strength of the ligand-target interaction. |
Quantum chemical calculations, particularly those using density functional theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine properties like orbital energies, charge distribution, and molecular electrostatic potential (MEP). nih.govamazonaws.comresearchgate.net
For this compound, DFT calculations can be used to understand its intrinsic chemical nature. The MEP map, for example, would highlight regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack, respectively. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides information about the molecule's ability to donate or accept electrons, which is fundamental to its reactivity and its ability to participate in charge-transfer interactions. nih.gov These calculations are invaluable for rationalizing observed chemical behavior and for designing new molecules with tailored electronic properties. researchgate.net
| Property | Hypothetical Calculated Value | Significance |
|---|---|---|
| Energy of HOMO (E_HOMO) | -6.5 eV | Indicates electron-donating capability. |
| Energy of LUMO (E_LUMO) | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment (μ) | 3.5 Debye | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Negative potential near F atoms; Positive near N-H | Predicts sites for non-covalent interactions. |
Virtual Screening and De Novo Design Approaches
Virtual screening and de novo design represent powerful in silico strategies for identifying and creating novel compounds with desired biological functions. nih.govnih.gov These computational methods are instrumental in the early stages of drug discovery, offering a time and cost-effective alternative to traditional screening methods. nih.gov
Virtual Screening
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov In the context of this compound, virtual screening could be employed to explore its potential as an inhibitor for a variety of protein targets. The process typically involves the following steps:
Target Identification and Preparation: A three-dimensional structure of a protein of interest is obtained, either through experimental methods like X-ray crystallography or through computational modeling. The binding site of the target is then defined. nih.gov
Compound Library Preparation: A digital library containing thousands to millions of compounds, including derivatives of this compound, is prepared for docking.
Molecular Docking: Computational algorithms are used to predict the preferred orientation of the compounds when bound to the target protein. nih.gov This process generates a score that estimates the binding affinity.
Hit Selection and Experimental Validation: Compounds with the most favorable docking scores are selected as "hits" and are then synthesized and tested experimentally to validate their activity. nih.gov
An illustrative workflow for a virtual screening campaign targeting a hypothetical protein kinase with derivatives of this compound is presented below.
| Step | Description | Tools and Techniques | Expected Outcome |
| 1 | Target Protein Selection | Literature review, bioinformatics | Identification of a kinase implicated in a disease pathway. |
| 2 | 3D Structure Preparation | Protein Data Bank (PDB), Homology Modeling | A high-resolution 3D structure of the kinase's ATP binding site. |
| 3 | Ligand Database Compilation | ZINC database, Enamine, custom libraries | A library of over 1 million virtual compounds, including analogs of this compound. |
| 4 | Molecular Docking | AutoDock Vina, Glide, GOLD nih.govmdpi.com | A ranked list of compounds based on predicted binding affinity. |
| 5 | Post-Docking Analysis | MM-GBSA calculations, Interaction Fingerprinting mdpi.com | Refined list of top-scoring compounds with favorable predicted binding modes. |
| 6 | Hit Prioritization | ADME/T prediction, visual inspection mdpi.com | Selection of 20-50 diverse and promising virtual hits for synthesis and biological testing. |
De Novo Design
De novo design, or "from the beginning" design, is a computational method used to create entirely new molecules that are predicted to have high affinity and selectivity for a specific target. nih.govnih.gov Unlike virtual screening which searches existing compound libraries, de novo design algorithms build novel chemical structures piece by piece within the constraints of the target's binding site.
For this compound, a de novo design approach could be utilized to generate novel derivatives with improved potency or altered pharmacokinetic properties. The process often involves:
Scaffold Hopping: Replacing the core structure of this compound with a different chemical scaffold while maintaining key binding interactions.
Fragment-Based Growth: Using a fragment of the molecule, such as the 3,4-difluorophenyl group, as a starting point and computationally "growing" new functionalities onto it to optimize interactions with the target.
The output of a de novo design study would be a set of novel molecular structures that are computationally predicted to be active. These designs would then require chemical synthesis and experimental validation.
High-Throughput Screening (HTS) and Automation in Compound Discovery and Profiling
High-throughput screening (HTS) is an experimental approach that allows for the rapid testing of hundreds of thousands of chemical compounds for a specific biological activity. nih.gov This method is a cornerstone of modern drug discovery and complements the computational approaches described above.
In research involving this compound and its analogs, HTS would be crucial for:
Primary Screening: Testing a large and diverse library of compounds to identify initial "hits" that modulate the activity of a target protein.
Secondary Screening: Further characterizing the hits from the primary screen to confirm their activity, determine their potency, and eliminate false positives.
Profiling: Assessing the selectivity of promising compounds by testing them against a panel of related targets.
Automation is a key component of HTS, enabling the precise and rapid handling of liquids, plates, and data acquisition. umn.edu A typical HTS workflow for screening a library of compounds related to this compound would involve robotic systems for dispensing compounds into assay plates, adding reagents, and reading the output on a detector. umn.edu
The data generated from an HTS campaign can be substantial. Below is an example of how data from a primary HTS screen might be presented.
| Compound ID | Concentration (µM) | Target Inhibition (%) | Activity Status |
| DF-METH-001 | 10 | 85.2 | Active |
| DF-METH-002 | 10 | 5.6 | Inactive |
| DF-METH-003 | 10 | 62.1 | Active |
| DF-METH-004 | 10 | 91.5 | Active |
| DF-METH-005 | 10 | 12.3 | Inactive |
The integration of automated HTS with computational methods creates a powerful discovery engine. Hits identified through virtual screening can be prioritized for inclusion in HTS campaigns, and the experimental data from HTS can be used to refine and validate computational models, leading to a more efficient and effective drug discovery process.
Ethical Considerations and Regulatory Science in Research Involving 1 3,4 Difluorophenyl N Methylmethanamine
Ethical Principles Guiding Preclinical Research on Novel Chemical Entities
Preclinical research, the foundational stage of study for new chemical compounds, is guided by core ethical principles that prioritize scientific validity and integrity. A fundamental tenet is that the potential benefits of the research must outweigh the harms. nih.govlindushealth.com This requires that preclinical studies are designed with rigor to support a well-grounded hypothesis, thereby increasing the probability of success and the social value of the research. nih.govnih.gov
The ethical conduct of preclinical studies involving novel compounds is built upon several key pillars:
Scientific Validity: Research must be scientifically sound. wma.net Poorly designed studies can lead to an inability to replicate findings and an overestimation of treatment effects, which has significant ethical implications for any future research that builds upon these results. nih.gov
Beneficence: This principle dictates that research should aim to generate a positive impact on society. nih.gov In the context of novel chemical entities, this involves generating reliable data that can inform public health and safety.
Justice: The principle of justice requires the equitable distribution of the benefits and burdens of research. mhmedical.com In preclinical research, this translates to ensuring that the research contributes to knowledge that can benefit all segments of society.
Respect for Persons: While directly applicable to human research, the principle of respect for persons also has relevance in the preclinical stage. mhmedical.com It underscores the importance of conducting research with integrity and honesty, recognizing the ultimate impact on human welfare. cen-online.org
The ethical framework for preclinical research is not merely a set of abstract principles but is operationalized through specific guidelines and regulations that govern the day-to-day conduct of studies.
Adherence to Good Laboratory Practice (GLP) and Research Integrity Standards
To ensure the quality, reliability, and integrity of non-clinical safety data, regulatory bodies worldwide have established Good Laboratory Practice (GLP) standards. visikol.comoecd.orgwikipedia.org GLP is a quality system concerned with the organizational processes and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. nih.gov Adherence to GLP is crucial for the international acceptance of safety data. nih.gov
The core components of GLP are detailed and comprehensive, covering all aspects of a study's conduct.
| GLP Principle | Description | Reference |
| Test Facility Organization and Personnel | Clearly defined responsibilities and appropriately qualified and trained staff. | visikol.com |
| Quality Assurance Programme | An independent body to monitor and audit studies to ensure compliance with GLP principles. | safetyculture.com |
| Facilities | Adequate size, construction, and location to meet the requirements of the study and minimize disturbances. | visikol.com |
| Apparatus, Material, and Reagents | Equipment must be properly maintained, calibrated, and documented. Materials and reagents must be appropriately labeled. | visikol.com |
| Test Systems | Proper handling, housing, and care of biological or chemical test systems. | visikol.com |
| Test and Reference Items | Characterization, handling, sampling, and storage of the substance being tested. | safetyculture.com |
| Standard Operating Procedures (SOPs) | Detailed written instructions for all routine study procedures to ensure consistency and reproducibility. | visikol.com |
| Performance of the Study | A detailed study plan, proper data collection, and clear documentation. | safetyculture.com |
| Reporting of Study Results | The final report must be a complete and accurate representation of the study and its findings. | safetyculture.com |
| Storage and Retention of Records and Materials | Secure archiving of all study-related data and materials. | safetyculture.com |
Beyond the structured requirements of GLP, broader principles of research integrity are paramount. These include honesty, objectivity, openness, fairness, and accountability. nih.gov Research misconduct, such as data falsification or plagiarism, undermines the scientific enterprise. numberanalytics.com In the context of chemical research, maintaining accurate and detailed records, properly citing the work of others, and undergoing objective peer review are essential practices. cen-online.orgnumberanalytics.comacs.org The American Chemical Society provides ethical guidelines for authors, editors, and reviewers to uphold the integrity of the scientific literature. acs.orgacs.org
Broader Societal and Scientific Impact of Research Findings on 1-(3,4-difluorophenyl)-N-methylmethanamine
Research on novel psychoactive substances (NPS), a category that would include this compound, has significant societal and scientific implications. nih.gov The United Nations Office for Drugs and Crime defines NPS as substances of abuse that are not controlled by international drug conventions but may pose a public health threat. nih.gov
The scientific impact of research on such compounds is multifaceted. It contributes to a deeper understanding of structure-activity relationships, metabolism, and toxicological profiles of new chemical classes. This knowledge is vital for forensic science, clinical toxicology, and the development of public health responses. The rapid emergence of NPS presents a significant challenge to analytical and forensic laboratories, driving innovation in detection and characterization methods. nih.gov
The societal impact of NPS is a growing public health concern. youtube.com The proliferation of these substances is associated with a range of health and social problems.
| Category of Impact | Examples | Reference |
| Acute Health Consequences | Increased heart rate, palpitations, dizziness, anxiety. | drugsandalcohol.ieresearchgate.net |
| Public Health Challenges | Strain on emergency departments and mental health services. | nih.govyoutube.com |
| Regulatory and Law Enforcement Challenges | Rapid emergence of new compounds outpaces legislative control. | mdpi.com |
| Social Problems | Potential for dependence and other social and legal consequences. | researchgate.net |
Research into compounds like this compound is therefore critical for informing evidence-based drug policies, public health education, and harm reduction strategies. drugsandalcohol.ieresearchgate.net The findings from such research can help to identify emerging threats, understand patterns of use, and develop effective interventions to mitigate the potential for harm. youtube.com The clandestine nature of NPS production also raises concerns about the purity and composition of these products, further highlighting the need for rigorous scientific investigation. mdpi.com
Q & A
Q. What are the key synthetic routes for 1-(3,4-difluorophenyl)-N-methylmethanamine, and how can reaction conditions be optimized?
A common approach involves reductive amination of 3,4-difluorobenzaldehyde with methylamine, followed by purification via column chromatography (e.g., silica gel with gradient elution). Optimization may include:
- Catalyst selection : Sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid at 0–25°C for controlled reduction .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance intermediate stability .
- Yield improvement : Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) reduces byproduct formation .
Q. How are structural and purity characteristics validated for this compound?
Q. What are the compound’s critical physicochemical properties for experimental handling?
- Melting point : 180–181°C (observed in analogous 4-fluoro derivatives) .
- Solubility : High in DMSO (>50 mg/mL) and moderate in ethanol (~10 mg/mL) .
- Storage : -20°C under inert gas (N2/Ar) to prevent oxidation .
Advanced Research Questions
Q. How does the 3,4-difluorophenyl substitution influence bioactivity compared to mono-fluoro analogs?
The 3,4-difluoro motif enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to 4-fluoro analogs, improving blood-brain barrier penetration .
- Receptor binding : Fluorine’s electron-withdrawing effects stabilize interactions with aromatic residues in enzyme active sites (e.g., monoamine oxidases) .
- Metabolic stability : Reduced CYP450-mediated degradation in liver microsomal assays (t1/2 > 60 mins vs. 30 mins for mono-fluoro) .
Q. What analytical strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Assay standardization :
- Data normalization : Reference internal standards (e.g., staurosporine) in dose-response studies .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Docking studies : Molecular dynamics (MD) simulations using AutoDock Vina identify key interactions (e.g., H-bonding with Tyr407 in MAO-B) .
- QSAR models : Correlate Hammett σ values of substituents with inhibitory potency (R² > 0.85 for fluorinated analogs) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use of (+)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation (≥98% ee) .
- Process optimization : Continuous-flow reactors reduce racemization risks at high temperatures .
Methodological Tables
Q. Table 1. Comparative Physicochemical Properties of Fluorinated Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
